3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one
Description
3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a 5-methylthiophene substituent at position 5 and an amino group at position 2. Its molecular formula is C₁₁H₁₃NOS, with a molecular weight of 219.29 g/mol (calculated based on substituent analysis).
Properties
IUPAC Name |
3-amino-5-(5-methylthiophen-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVPMJSJGFAGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=CC(=O)C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with cyclohexanone in the presence of ammonia or ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexenone derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. Below is a detailed comparison of 3-amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Cyclohexenone Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Applications: Thienyl vs. Amino vs. Hydroxy/Imino Groups: Amino-substituted derivatives (e.g., and ) are often intermediates in synthesizing heterocycles, while hydroxy/imino analogs () are linked to agrochemical activity, such as herbicide metabolites .
Synthetic Pathways: Most analogs are synthesized via condensation reactions. For example, ’s nitroanilino derivative was prepared by refluxing dimedone with 4-nitrophenylenediamine in acetic acid/ethanol , while herbicide metabolites like DP-1 () arise from environmental degradation of parent compounds .
Crystallographic and Stability Features: highlights the role of hydrogen bonding (N–H⋯O) and π-π stacking in stabilizing crystal structures of nitroanilino derivatives, which may contrast with the thienyl analog’s packing behavior due to sulfur’s larger atomic radius . The discontinued status of the target compound () may reflect instability or challenges in purification compared to stable crystalline analogs like ’s hydrate .
Biological and Industrial Relevance :
- Chlorophenyl derivatives () are hypothesized for antimicrobial use, while tralkoxydim () is a commercial herbicide .
- The target compound’s discontinued status suggests it may have been superseded by more efficacious or stable analogs in research pipelines .
Research Findings and Data Highlights
- Agrochemical Utility: Ethoxyimino-substituted cyclohexenones () inhibit acetyl-CoA carboxylase in grasses, a mechanism absent in amino-substituted derivatives .
- Thermal Stability: The high melting point (481 K) of ’s nitroanilino derivative contrasts with the lack of data for the target compound, suggesting differences in thermal behavior .
Biological Activity
3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 207.29 g/mol. The compound features a cyclohexene ring substituted with an amino group and a thienyl moiety, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action involves the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays suggest that it can scavenge free radicals, thereby potentially protecting cells from oxidative stress. This activity is attributed to the presence of the thienyl group, which can stabilize free radicals through electron donation.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thienyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Anticancer Activity : Research has indicated that derivatives of this compound may inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The exact mechanism involves inducing apoptosis through the activation of caspases .
- Synthesis and Functionalization : Various synthetic pathways have been developed to create derivatives of this compound, enhancing its biological activity and selectivity against different targets. These methods often involve multi-step organic synthesis techniques that allow for structural modifications to improve efficacy .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
